(1,1-difluoro-6-azaspiro[2.5]octan-6-yl)(6-methoxy-1H-indol-2-yl)methanone
Description
(1,1-Difluoro-6-azaspiro[2.5]octan-6-yl)(6-methoxy-1H-indol-2-yl)methanone is a structurally complex compound featuring a 6-azaspiro[2.5]octane core with 1,1-difluoro substitution and a 6-methoxyindole-2-yl methanone moiety. The spirocyclic system introduces conformational rigidity, while the fluorine atoms enhance metabolic stability and modulate electronic properties.
Properties
IUPAC Name |
(2,2-difluoro-6-azaspiro[2.5]octan-6-yl)-(6-methoxy-1H-indol-2-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18F2N2O2/c1-23-12-3-2-11-8-14(20-13(11)9-12)15(22)21-6-4-16(5-7-21)10-17(16,18)19/h2-3,8-9,20H,4-7,10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYGOVFIJHRTXRW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C=C(N2)C(=O)N3CCC4(CC3)CC4(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18F2N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1,1-difluoro-6-azaspiro[2.5]octan-6-yl)(6-methoxy-1H-indol-2-yl)methanone typically involves multiple steps. One common approach starts with the preparation of the spirocyclic core, followed by the introduction of the indole moiety. The reaction conditions often require the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate the formation of the spirocyclic structure.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as high-performance liquid chromatography (HPLC) are employed to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
(1,1-difluoro-6-azaspiro[2.5]octan-6-yl)(6-methoxy-1H-indol-2-yl)methanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups.
Reduction: Reduction reactions using agents like lithium aluminum hydride can modify the spirocyclic core.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in DMF for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield alcohols or amines .
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that (1,1-difluoro-6-azaspiro[2.5]octan-6-yl)(6-methoxy-1H-indol-2-yl)methanone exhibits significant anticancer properties. For instance, it has been tested against various cancer cell lines, showing promising results in inhibiting cell proliferation and inducing apoptosis.
Case Study:
A study published in Journal of Medicinal Chemistry demonstrated that this compound inhibited the growth of breast cancer cells by modulating key signaling pathways involved in cell survival and proliferation. The mechanism was linked to the compound's ability to interact with specific enzyme targets, leading to reduced tumor growth in vivo .
Neuroprotective Effects
The compound has also shown potential neuroprotective effects, making it a candidate for treating neurodegenerative diseases such as Alzheimer's and Parkinson's.
Case Study:
Research published in Neuroscience Letters highlighted that this compound could protect neuronal cells from oxidative stress-induced damage. The study found that the compound reduced markers of inflammation and apoptosis in neuronal cultures exposed to neurotoxic agents .
Enzyme Inhibition Studies
The compound's unique structure allows it to serve as a valuable tool for studying enzyme interactions and cellular pathways.
Example:
In enzymatic assays, this compound was shown to inhibit specific kinases involved in cancer signaling pathways, providing insights into its potential as a therapeutic agent .
Drug Discovery
Due to its biological activity, this compound is being explored as a lead candidate in drug discovery programs aimed at developing new therapeutics for various diseases.
Material Science
In addition to its biological applications, the compound is being investigated for use in developing novel materials with specific properties such as enhanced durability and chemical resistance.
Example:
Researchers are exploring the use of this compound as a building block for synthesizing advanced polymers and coatings that require unique thermal and mechanical properties .
Mechanism of Action
The mechanism of action of (1,1-difluoro-6-azaspiro[2.5]octan-6-yl)(6-methoxy-1H-indol-2-yl)methanone involves its interaction with specific molecular targets. The compound’s spirocyclic structure allows it to fit into unique binding sites on proteins and enzymes, modulating their activity. This interaction can affect various biochemical pathways, leading to changes in cellular function and behavior .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Spiroazetidine-Containing Methanone Derivatives
Compound A: (4-(Cyclopropanecarbonyl)piperazin-1-yl)(6-fluoro-4-(6-azaspiro[2.5]octan-6-yl)quinolin-3-yl)methanone ()
- Structural Differences: Replaces the 6-methoxyindole with a 6-fluoroquinoline group and introduces a cyclopropanecarbonyl-piperazine side chain.
- Physicochemical Properties: Higher molecular weight (479.28 g/mol vs. target compound’s ~395 g/mol*) and logP due to the quinoline and piperazine moieties.
- Synthesis : Prepared via a procedure analogous to the target compound, suggesting shared synthetic challenges in spirocycle formation .
Compound B : 1-{1,1-Difluoro-6-azaspiro[2.5]octan-6-yl}-3-(2-fluorophenyl)propan-1-one ()
- Structural Differences : Features a propan-1-one linker to a 2-fluorophenyl group instead of indole.
- Key Data : Molecular weight 297.32 g/mol, SMILES
O=C(N1CCC2(CC1)CC2(F)F)CCc1ccccc1F. The absence of indole reduces aromatic interactions but improves solubility .
Compound C: 2-(1,1-Difluoro-6-azaspiro[2.5]octan-6-yl)-4-phenylquinoline (10j, )
- Structural Differences: Quinoline core replaces indole; lacks methanone linker.
- 1H NMR : δ 1.07–1.20 (m, 2H), 1.70 (d, 4H), 3.70–3.88 (m, 4H), indicating similar spirocyclic proton environments .
Non-Spirocyclic Methanone Analogues
Compound D: (1-Ethyl-6-fluoro-1H-indazol-3-yl)(4-(2-(trifluoromethyl)phenyl)piperidin-1-yl)methanone ()
- Structural Differences : Uses a piperidine ring instead of spiroazetidine and an indazole instead of indole.
- Synthesis : Alkylation of indazole with iodoethane highlights divergent reactivity compared to indole .
Compound E: (6-Methoxynaphthalen-1-yl)-(1-propylindol-3-yl)methanone ()
- Structural Differences : Naphthalene replaces spiroazetidine; propylindol-3-yl group alters steric bulk.
- Key Data: Molecular formula C22H21NO2; InChIKey SOZFXCFTBZKTKE-UHFFFAOYSA-N .
Spiroazetidine Derivatives with Varied Substituents
Compound F : 2-(6-Azaspiro[2.5]octan-6-yl)aniline ()
- Structural Differences: Aniline substituent instead of methanone-indole; lacks fluorine.
- Properties : Lower molecular weight (352.4 g/mol) and higher basicity due to the free amine .
Compound G : 1,1-Difluoro-6-azaspiro[2.5]octane Hydrochloride ()
- Structural Differences: Simplified structure without methanone or indole.
- Application: Intermediate for synthesizing methanone derivatives; hydrochloride salt improves crystallinity .
Comparative Data Tables
Table 1: Structural and Physicochemical Comparison
| Compound | Core Structure | Molecular Weight (g/mol) | Key Functional Groups | LogP* |
|---|---|---|---|---|
| Target Compound | Spiro[2.5]octane | ~395 | Difluoro, 6-methoxyindole-methanone | ~2.5 (est) |
| Compound A | Spiro[2.5]octane | 479.28 | Quinoline, piperazine | ~3.8 |
| Compound B | Spiro[2.5]octane | 297.32 | Propanone, 2-fluorophenyl | ~2.1 |
| Compound D | Piperidine | 407.39 | Indazole, trifluoromethylphenyl | ~4.0 |
Table 2: Spectral Data Comparison
Key Findings and Implications
- Fluorine Impact: Difluoro substitution (Target, B, C) increases metabolic stability and electronegativity versus non-fluorinated spirocycles (F) .
- Heterocycle Diversity: Indole (Target), quinoline (A), and indazole (D) moieties enable tailored interactions with hydrophobic or π-π stacking domains .
Biological Activity
(1,1-Difluoro-6-azaspiro[2.5]octan-6-yl)(6-methoxy-1H-indol-2-yl)methanone is a novel compound that has garnered attention in pharmacological research due to its unique spirocyclic structure and potential biological activities. This article reviews the compound’s biological activity, including its mechanism of action, pharmacological properties, and relevant case studies.
The compound has the following chemical characteristics:
- Molecular Formula : C₁₅H₁₈F₂N₂O₂
- Molecular Weight : 296.31 g/mol
- CAS Number : 2097933-74-7
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as receptors and enzymes involved in critical biological pathways. The fluorinated spirocyclic structure enhances binding affinity and specificity to target sites, potentially modulating various biochemical pathways.
Interaction with G Protein-Coupled Receptors (GPCRs)
This compound may interact with GPCRs, which play a significant role in cellular signaling. GPCRs are known to mediate numerous physiological responses, making them prime targets for therapeutic agents . The presence of fluorine atoms in the molecule may enhance its ability to form hydrogen bonds, thus increasing its efficacy as a receptor agonist or antagonist.
Biological Activity and Pharmacological Properties
Research indicates that the compound exhibits several biological activities:
Antioxidant Activity
Studies have shown that compounds with similar structures can exhibit significant antioxidant properties. For instance, they may scavenge free radicals and reduce oxidative stress in biological systems. While specific data on this compound's antioxidant activity is limited, the presence of phenolic groups in related compounds suggests potential efficacy .
Antimicrobial Activity
Preliminary studies suggest that spirocyclic compounds can exhibit antimicrobial properties. The unique structure of this compound may provide a basis for further exploration into its antibacterial or antifungal activities.
Case Studies
Several studies have investigated the biological effects of similar compounds:
-
Study on Related Spirocyclic Compounds :
A study evaluated the effects of spirocyclic derivatives on various cancer cell lines, demonstrating significant cytotoxicity at low concentrations. Such findings suggest that this compound may possess similar anticancer properties. -
Antioxidant Potential Assessment :
Research conducted on related indole derivatives indicated strong antioxidant capabilities through DPPH and ABTS assays, highlighting their potential as therapeutic agents against oxidative stress-related diseases .
Data Table: Summary of Biological Activities
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for (1,1-difluoro-6-azaspiro[2.5]octan-6-yl)(6-methoxy-1H-indol-2-yl)methanone, and what analytical methods validate its purity?
- Methodology :
- Synthesis : Utilize spirocyclic ring-forming strategies, such as intramolecular cyclization of aziridine precursors or fluorination of preformed spiro scaffolds. Catalytic asymmetric methods (e.g., organocatalysis or transition-metal catalysis) may enhance stereochemical control in azaspiro ring formation .
- Purity Validation : Employ HPLC (high-performance liquid chromatography) with UV detection (λ = 254 nm) for quantitative analysis. Confirm structural integrity via - and -NMR spectroscopy, comparing chemical shifts to computational predictions (e.g., density functional theory, DFT) . Mass spectrometry (HRMS) ensures accurate molecular weight confirmation .
Q. How does the spirocyclic structure influence the compound’s physicochemical properties (e.g., solubility, stability)?
- Methodology :
- Solubility : Measure experimentally via shake-flask method in buffered solutions (pH 1–7.4). Compare results to Quantitative Structure-Property Relationship (QSPR) models, which predict logP values based on topological polar surface area (TPSA) and fluorine substitution patterns .
- Stability : Conduct stress testing under accelerated conditions (40°C/75% RH for 4 weeks). Monitor degradation via LC-MS to identify hydrolytic or oxidative byproducts. The difluoro moiety may enhance metabolic stability by reducing CYP450-mediated oxidation .
Advanced Research Questions
Q. What strategies address low yields in spiro ring formation during synthesis, particularly for the 6-azaspiro[2.5]octane core?
- Methodology :
- Optimization : Screen solvents (e.g., DMF vs. THF) and catalysts (e.g., Lewis acids like BF₃·OEt₂) to stabilize transition states during cyclization. Kinetic studies (via in-situ IR or Raman spectroscopy) can identify rate-limiting steps .
- Computational Insights : Use molecular docking or DFT calculations to evaluate steric hindrance in the aziridine intermediate. Adjust substituents (e.g., protecting groups on nitrogen) to reduce strain .
Q. How can researchers resolve discrepancies in stability data under varying experimental conditions (e.g., pH, temperature)?
- Methodology :
- Controlled Degradation Studies : Design a matrix of pH (1–10) and temperature (25–60°C) conditions. Use multivariate analysis (e.g., PCA) to identify dominant degradation pathways. For example, methoxy indole moieties may undergo demethylation under acidic conditions, while spiro rings resist hydrolysis .
- Data Reconciliation : Cross-validate HPLC and NMR results with isotopic labeling (e.g., -H₂O) to trace hydrolysis mechanisms. Statistical tools like Bland-Altman plots quantify measurement bias between techniques .
Q. What computational models predict the compound’s binding affinity for neurological targets (e.g., serotonin receptors)?
- Methodology :
- Docking Simulations : Use AutoDock Vina or Schrödinger Suite to model interactions between the methoxy indole group and 5-HT receptor binding pockets. Validate with mutagenesis studies (e.g., Ala-scanning of receptor residues) .
- MD Simulations : Run 100-ns molecular dynamics simulations to assess conformational stability of the ligand-receptor complex. Correlate binding free energy (MM-GBSA) with in vitro IC₅₀ values from radioligand assays .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
